molecular formula C24H27ClN2O3 B11001632 N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11001632
M. Wt: 426.9 g/mol
InChI Key: SLDJURHFRANFFK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 2-methoxyethylamine, and cyclopentanone. The synthesis may proceed through the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring system.

    Spirocyclization: The spiro linkage is introduced by reacting the isoquinoline derivative with cyclopentanone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,3’-isoquinoline] Derivatives: Compounds with similar spiro linkages and isoquinoline cores.

    Benzyl Carboxamides: Compounds with benzyl and carboxamide functional groups.

Uniqueness

N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)20-7-3-2-6-19(20)21(24(27)12-4-5-13-24)22(28)26-16-17-8-10-18(25)11-9-17/h2-3,6-11,21H,4-5,12-16H2,1H3,(H,26,28)

InChI Key

SLDJURHFRANFFK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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